molecular formula C27H28N2O7 B11224677 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B11224677
M. Wt: 492.5 g/mol
InChI Key: CIAJQKFRXSUZJZ-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxyisoquinoline and 2-methoxyphenol. The synthesis may involve:

    Reduction: Reduction of the isoquinoline ring to form the dihydroisoquinoline.

    Acylation: Introduction of the methanone group through an acylation reaction.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

Isoquinoline derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar activities.

Medicine

Potential therapeutic applications may include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

The compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline: Lacks the methanone and nitro groups.

    (6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the nitro group.

Uniqueness

The presence of both the methoxyphenoxy and nitro groups in (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C27H28N2O7/c1-17-19(8-7-9-21(17)29(31)32)27(30)28-13-12-18-14-25(34-3)26(35-4)15-20(18)22(28)16-36-24-11-6-5-10-23(24)33-2/h5-11,14-15,22H,12-13,16H2,1-4H3

InChI Key

CIAJQKFRXSUZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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